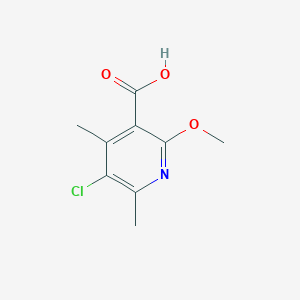
5-Chloro-2-methoxy-4,6-dimethylnicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
While the provided papers do not directly discuss 5-Chloro-2-methoxy-4,6-dimethylnicotinic acid, they do provide insights into related compounds and their behaviors which can be useful for a comprehensive analysis. The first paper discusses the structures and properties of dimethyl bipyridyl complexes with chloranilic acid, which are structurally related to nicotinic acid derivatives . The second paper examines the nucleophilic substitution reactions of methoxy- and chloro-substituted dinitrobenzoic acids in aqueous dimethyl sulfoxide . These studies can shed light on the behavior of similar compounds under various conditions.
Synthesis Analysis
The synthesis of this compound is not explicitly detailed in the provided papers. However, the study of dimethyl bipyridyl complexes suggests that the introduction of methyl groups can influence the packing and interactions within a crystal structure . This information could be relevant when considering the synthesis of substituted nicotinic acids, as the steric effects of substituents must be taken into account.
Molecular Structure Analysis
The molecular structure of this compound can be inferred to some extent from the related structures discussed in the first paper. The presence of methyl groups and their positions on the bipyridyl ring affect the hydrogen bonding and overall molecular conformation . This could be extrapolated to the nicotinic acid derivative, suggesting that the chloro, methoxy, and dimethyl substituents would influence its molecular geometry and potential for intermolecular interactions.
Chemical Reactions Analysis
The second paper provides insights into the reactivity of substituted benzoic acids, which can be relevant to the chemical reactions of this compound . The formation of anionic σ-complexes and intermediate complexes during nucleophilic substitution indicates that electron-withdrawing groups such as nitro, methoxy, and chloro substituents can significantly affect the reaction pathway and intermediates formed.
Physical and Chemical Properties Analysis
Although the physical and chemical properties of this compound are not directly reported, the studies on related compounds provide valuable information. For instance, the phase transitions and vibrational properties of dimethyl bipyridyl complexes can be related to the stability and dynamics of similar compounds . The behavior of substituted benzoic acids in different solvents, as observed in the second paper, can also inform the solubility and reactivity of this compound .
Applications De Recherche Scientifique
Synthesis and Industrial Applications
5-Chloro-2-methoxy-4,6-dimethylnicotinic acid is not directly mentioned in the literature; however, related compounds have significant scientific and industrial applications, particularly in the synthesis of pharmaceuticals and in chemical research. For example, the preparation of key intermediates for SGLT2 inhibitors, promising for diabetes therapy, involves complex chemical synthesis processes utilizing related chloro and methoxy functional groups. This demonstrates the compound's potential application in drug synthesis and manufacturing, highlighting its importance in developing treatments for chronic conditions such as diabetes Yi Zhang et al., 2022.
Chemical Transformations and Reactivity
Chemical studies on compounds with similar structures have unveiled fascinating reactivity patterns, which can be pivotal in designing novel synthetic pathways. For instance, the study of cyclohepta[b]quinoxalines formation from reactions involving methoxy and chloro substituents provides insights into the behavior of these groups under various conditions. This knowledge is crucial for chemists looking to synthesize complex molecules, potentially including those with pharmacological activities K. Shindo et al., 1989.
Environmental and Analytical Chemistry
Compounds bearing chloro and methoxy groups, similar to this compound, are studied for their environmental impact and analytical detection. For example, the photoassisted Fenton reaction's ability to decompose pesticides showcases the role of such compounds in environmental chemistry, potentially offering a method to mitigate pollution caused by agricultural chemicals J. Pignatello et al., 1995.
Antimicrobial and Anticancer Properties
Research on derivatives of related chemical structures has identified potential antimicrobial and anticancer properties. The study on depside compounds from Parmelia erumpens, for instance, reveals that specific structural modifications can lead to significant biological activities. These findings suggest that structurally related compounds, such as this compound, might also possess valuable pharmacological properties S. Aravind et al., 2014.
Safety and Hazards
Propriétés
IUPAC Name |
5-chloro-2-methoxy-4,6-dimethylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-4-6(9(12)13)8(14-3)11-5(2)7(4)10/h1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMVBEOZFLRMCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

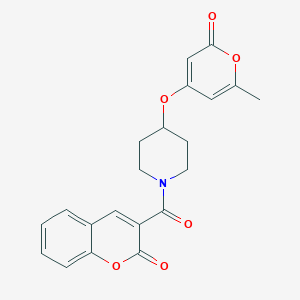



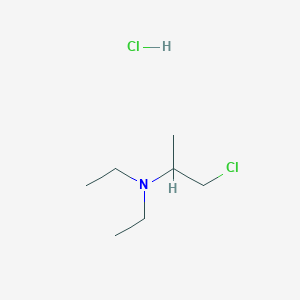
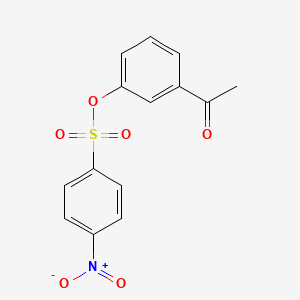
![1-(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2547405.png)
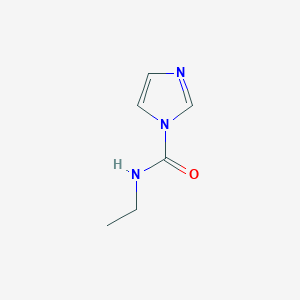
![6-(Aminomethyl)-5-oxaspiro[3.4]octane-2-carboxylic acid;hydrochloride](/img/structure/B2547408.png)
![2-(2-((3-ethylphenyl)amino)-2-oxoethyl)-N,4-diisobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2547410.png)
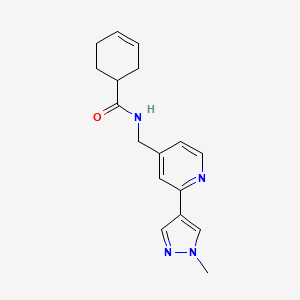
![N-[2-(4-chlorophenyl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/no-structure.png)
![1-(4-Methylphenyl)-4-[1-(2-phenoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2547414.png)
![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-(4-pentylcyclohexyl)aniline](/img/structure/B2547416.png)